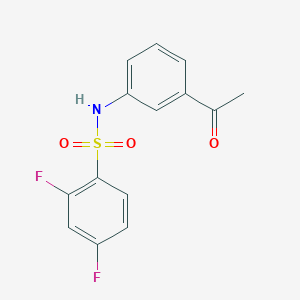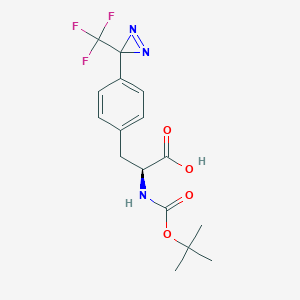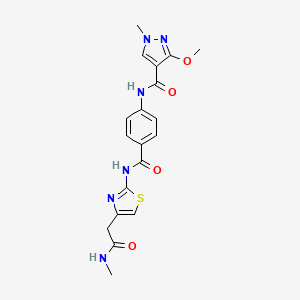![molecular formula C17H17FN6O B2444214 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 2034269-06-0](/img/structure/B2444214.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative . The binding modes of this compound have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
Compounds incorporating triazolopyridazine and similar heterocyclic moieties have been synthesized and evaluated for their insecticidal properties. For example, certain heterocycles have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural chemistry to develop new insecticidal agents (Fadda et al., 2017).
Anticancer Activity
Modifications of compounds with triazolopyridazine structures have been investigated for their potential as PI3K inhibitors with significant anticancer effects. Such studies focus on altering the molecular structure to enhance antiproliferative activities against various cancer cell lines, indicating their relevance in the development of new anticancer therapies (Wang et al., 2015).
Antiasthma Agents
The development of triazolopyrimidines as potential antiasthma agents through inhibition of mediator release suggests an application in creating new treatments for asthma. This research involves the synthesis of novel compounds and their pharmacological evaluation to identify effective antiasthma medications (Medwid et al., 1990).
Cardiovascular Agents
Triazolopyrimidines fused to different heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research aims to discover new cardiovascular agents with improved therapeutic profiles (Sato et al., 1980).
Molecular Docking and Screening
Novel pyridine and fused pyridine derivatives, including triazolopyridines, have been prepared and subjected to in silico molecular docking screenings towards various target proteins. This type of research is crucial for understanding the interactions at the molecular level and developing compounds with antimicrobial and antioxidant activities (Flefel et al., 2018).
Mécanisme D'action
This compound acts as a bromodomain inhibitor . Bromodomains are proteins that recognize acetylated lysine for epigenetic reading . Among BET family members, bromodomain-containing protein 4 (BRD4) has been extensively studied . The two bromodomains of BRD4 specifically interact with Kac containing the N-terminus of histones .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-3-1-12(2-4-13)9-17(25)20-14-7-8-23(10-14)16-6-5-15-21-19-11-24(15)22-16/h1-6,11,14H,7-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTKMTQODBIOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2444131.png)
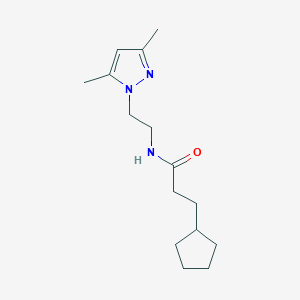
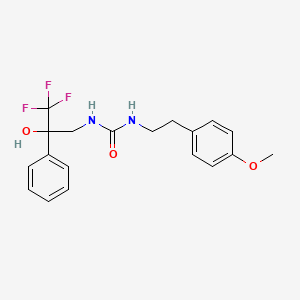
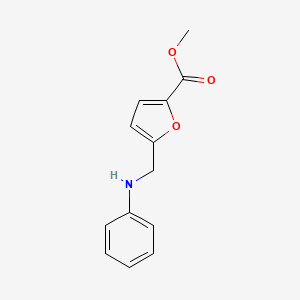
![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)
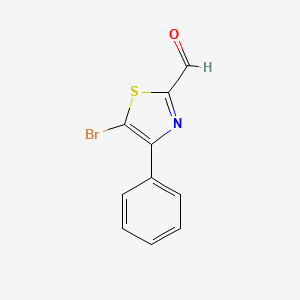
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)
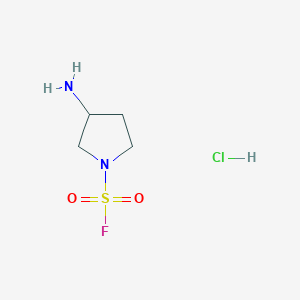
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)
